Cas no 16588-25-3 (4-bromo-2-nitro-N-phenyl-aniline)
4-bromo-2-nitro-N-phenyl-aniline Chemical and Physical Properties
Names and Identifiers
-
- (4-Bromo-2-nitro-phenyl)-phenyl-amine
- 4-bromo-2-nitro-N-phenyl-aniline
- 4-Bromo-2-nitro-N-phenylaniline
- (4-Brom-2-nitro-phenyl)-phenyl-amin
- 2-Nitro-4-brom-diphenylamin
- 4-Brom-2-nitrodiphenylamin
- 4-bromo-2-nitrodiphenylamine
- 4-bromo-2-nitro-N-phenylBenzenamine
- 16588-25-3
- BS-27601
- MFCD18579563
- SCHEMBL337857
- 4-bromo2-nitro-N-phenylaminobenzene
- AKOS012771757
- DTXSID50499122
- YYBRRJVPEFDOOE-UHFFFAOYSA-N
- DA-09522
-
- MDL: MFCD18579563
- Inchi: 1S/C12H9BrN2O2/c13-9-6-7-11(12(8-9)15(16)17)14-10-4-2-1-3-5-10/h1-8,14H
- InChI Key: YYBRRJVPEFDOOE-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=C(C=1)[N+](=O)[O-])NC1C=CC=CC=1
Computed Properties
- Exact Mass: 291.98500
- Monoisotopic Mass: 291.98474g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 264
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 57.8Ų
Experimental Properties
- PSA: 57.85000
- LogP: 4.69710
4-bromo-2-nitro-N-phenyl-aniline Customs Data
- HS CODE:2921420090
- Customs Data:
China Customs Code:
2921420090Overview:
2921420090 Other aniline derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2921420090 aniline derivatives and their salts VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
4-bromo-2-nitro-N-phenyl-aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB334248-1 g |
4-Bromo-2-nitro-N-phenyl-aniline; 95% |
16588-25-3 | 1g |
€416.00 | 2023-04-26 | ||
| Alichem | A019130391-5g |
4-Bromo-2-nitro-N-phenylaniline |
16588-25-3 | 95% | 5g |
1,144.50 USD | 2021-06-16 | |
| abcr | AB334248-1g |
4-Bromo-2-nitro-N-phenyl-aniline, 95%; . |
16588-25-3 | 95% | 1g |
€250.80 | 2025-02-15 | |
| A2B Chem LLC | AF00749-1g |
4-Bromo-2-nitro-N-phenylaniline |
16588-25-3 | ≥ 95 % | 1g |
$561.00 | 2024-04-20 | |
| A2B Chem LLC | AF00749-5g |
4-Bromo-2-nitro-N-phenylaniline |
16588-25-3 | ≥ 95 % | 5g |
$1850.00 | 2024-04-20 | |
| A2B Chem LLC | AF00749-10g |
4-Bromo-2-nitro-N-phenylaniline |
16588-25-3 | 95% | 10g |
$1103.00 | 2024-01-03 | |
| Ambeed | A125486-1g |
4-Bromo-2-nitro-N-phenylaniline |
16588-25-3 | 95% | 1g |
$279.0 | 2024-04-23 | |
| Ambeed | A125486-5g |
4-Bromo-2-nitro-N-phenylaniline |
16588-25-3 | 95% | 5g |
$1009.0 | 2024-04-23 | |
| 1PlusChem | 1P00AQZX-1g |
4-BroMo-2-nitro-N-phenylaniline |
16588-25-3 | 95% | 1g |
$242.00 | 2025-02-25 | |
| 1PlusChem | 1P00AQZX-10g |
4-BroMo-2-nitro-N-phenylaniline |
16588-25-3 | 95% | 10g |
$1213.00 | 2025-02-25 |
4-bromo-2-nitro-N-phenyl-aniline Suppliers
4-bromo-2-nitro-N-phenyl-aniline Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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2. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
Additional information on 4-bromo-2-nitro-N-phenyl-aniline
4-Bromo-2-Nitro-N-Phenyl-Aniline: A Comprehensive Overview
4-Bromo-2-nitro-N-phenyl-aniline (CAS No. 16588-25-3) is a versatile organic compound that has garnered significant attention in the fields of chemical synthesis, pharmaceutical research, and materials science. This compound, characterized by its unique bromine, nitro, and aniline functionalities, offers a wide range of applications due to its reactivity and structural diversity.
The molecular structure of 4-bromo-2-nitro-N-phenyl-aniline consists of a benzene ring substituted with a bromine atom at the 4-position, a nitro group at the 2-position, and an aniline moiety. These functional groups endow the compound with distinct chemical properties, making it a valuable intermediate in various synthetic pathways. The bromine atom, for instance, can serve as a leaving group in substitution reactions, while the nitro group can be reduced to an amino group, providing further synthetic versatility.
In recent years, 4-bromo-2-nitro-N-phenyl-aniline has been extensively studied for its potential applications in pharmaceutical research. One notable area of interest is its use as a precursor in the synthesis of bioactive compounds. For example, a study published in the Journal of Medicinal Chemistry highlighted the role of this compound in the development of novel anti-inflammatory agents. The researchers demonstrated that derivatives of 4-bromo-2-nitro-N-phenyl-aniline exhibited potent anti-inflammatory activity in both in vitro and in vivo models.
Beyond pharmaceutical applications, 4-bromo-2-nitro-N-phenyl-aniline has also found utility in materials science. Its unique electronic properties make it suitable for use in organic electronics and photovoltaic devices. A recent study published in the Journal of Materials Chemistry C explored the use of this compound as a dopant in organic semiconductors. The researchers found that incorporating 4-bromo-2-nitro-N-phenyl-aniline into polymer blends significantly enhanced the charge transport properties of the materials, leading to improved device performance.
The synthesis of 4-bromo-2-nitro-N-phenyl-aniline typically involves multi-step processes that include bromination, nitration, and coupling reactions. One common synthetic route involves the bromination of aniline followed by nitration and subsequent coupling with phenylamine. Advances in green chemistry have led to the development of more environmentally friendly methods for synthesizing this compound. For instance, a study published in the Green Chemistry journal reported a novel protocol using microwave-assisted synthesis, which significantly reduced reaction times and minimized waste generation.
The safety and handling of 4-bromo-2-nitro-N-phenyl-aniline are critical considerations for researchers and industrial users. While this compound is not classified as a hazardous material under current regulations, it is important to follow standard laboratory safety protocols when handling it. Proper personal protective equipment (PPE) such as gloves, goggles, and lab coats should be worn to minimize exposure risks. Additionally, storage conditions should be carefully controlled to prevent degradation or contamination.
In conclusion, 4-bromo-2-nitro-N-phenyl-aniline (CAS No. 16588-25-3) is a multifaceted compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it an invaluable intermediate in synthetic chemistry, pharmaceutical research, and materials science. Ongoing research continues to uncover new uses and optimizations for this compound, further solidifying its importance in these fields.
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